molecular formula O9Si3Y2 B1254002 Yttrium silicate

Yttrium silicate

Número de catálogo: B1254002
Peso molecular: 406.06 g/mol
Clave InChI: PHGLEWRBYHCKII-UHFFFAOYSA-N
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Descripción

Yttrium silicate, also known as this compound, is a useful research compound. Its molecular formula is O9Si3Y2 and its molecular weight is 406.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Quantum Technologies

Yttrium Orthosilicate in Quantum Applications

Yttrium orthosilicate is recognized for its exceptional properties that make it suitable for quantum technologies. It serves as a host matrix for rare-earth ions, which are pivotal for developing quantum memories and information processing systems. Research indicates that yttrium orthosilicate thin films exhibit narrow optical and spin linewidths, essential for effective quantum state manipulation and coherence .

Growth Techniques

Recent advancements in deposition techniques, specifically direct liquid injection chemical vapor deposition (DLI-CVD), have enabled the creation of high-quality this compound films on silicon substrates. These films can be engineered to achieve specific crystalline phases by adjusting deposition conditions and post-treatment annealing processes . The ability to produce nanoscale materials opens pathways for integrating these films into compact quantum devices.

Ceramics and Dental Applications

This compound in Porcelain Veneers

This compound inclusions have been identified within dental porcelain veneers, enhancing their mechanical properties. Micro-computed tomography studies have shown that these inclusions are uniformly distributed throughout the veneer thickness, contributing to improved durability and aesthetic qualities . Future research is anticipated to explore the long-term stability and performance of these materials in dental applications.

Environmental Barrier Coatings

High-Temperature Corrosion Resistance

This compound has been investigated as a potential environmental barrier coating material for aerospace applications. Its ability to withstand high temperatures and corrosive environments is critical for protecting underlying substrates, such as silicon carbide composites, from oxidation and degradation at elevated temperatures .

Performance Metrics

Studies have demonstrated that this compound coatings maintain significant strength retention even after exposure to harsh conditions, outperforming traditional materials. For instance, SiCf/SiC composites modified with this compound exhibited strength retention rates of 138.6% after oxidation tests at 1200°C .

Electrical Properties and Semiconductor Applications

Interface Reactions with Silicon

The formation of this compound layers on silicon substrates has been studied extensively to understand their electrical properties and interface reactions. Research indicates that the oxidation of yttrium deposited on silicon leads to the formation of a silicate layer that enhances electronic properties while minimizing silicon consumption during processing .

Characterization Techniques

Techniques such as X-ray photoelectron spectroscopy (XPS) and ellipsometry have been employed to analyze the composition and thickness of this compound films, providing insights into their potential use in semiconductor devices .

Summary Table of Applications

Application Area Key Benefits Research Findings
Quantum TechnologiesNarrow optical/spin linewidths for quantum statesHigh-quality thin films enable scalable quantum device integration
CeramicsEnhanced mechanical properties in dental applicationsUniform distribution in porcelain veneers improves durability
Environmental Barrier CoatingsHigh-temperature corrosion resistanceSignificant strength retention at elevated temperatures
Semiconductor InterfacesImproved electrical propertiesReduced silicon consumption during yttrium oxidation

Propiedades

Fórmula molecular

O9Si3Y2

Peso molecular

406.06 g/mol

Nombre IUPAC

dioxido(oxo)silane;yttrium(3+)

InChI

InChI=1S/3O3Si.2Y/c3*1-4(2)3;;/q3*-2;2*+3

Clave InChI

PHGLEWRBYHCKII-UHFFFAOYSA-N

SMILES canónico

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Y+3].[Y+3]

Sinónimos

yttrium silicate
yttrium silicate, (H6SiO5) Y(+3) salt
yttrium-90 silicate

Origen del producto

United States

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